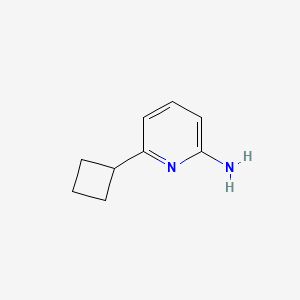

6-Cyclobutylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

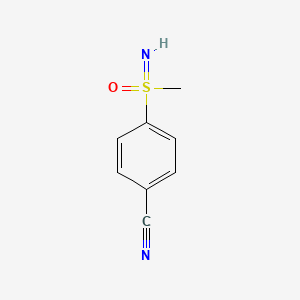

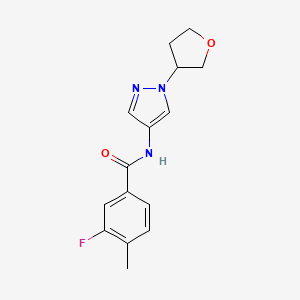

6-Cyclobutylpyridin-2-amine is a chemical compound with the CAS Number: 1159817-43-2 and a molecular weight of 148.21 . Its IUPAC name is 6-cyclobutyl-2-pyridinamine .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a cyclobutyl group . The InChI code for this compound is 1S/C9H12N2/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,10,11) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridine compounds are known to participate in a variety of chemical reactions. They are often used as building blocks in supramolecular chemistry and as ligands for transition metal catalysts and luminescent complexes .Physical and Chemical Properties Analysis

This compound has a molecular weight of 148.21 . Its density is predicted to be 1.134±0.06 g/cm3, and its boiling point is predicted to be 291.8±28.0 °C .Applications De Recherche Scientifique

Advanced Synthesis & Catalysis

2-Aminopyridines, including derivatives like 6-Cyclobutylpyridin-2-amine, are critical for producing bioactive natural products and organic materials due to their unique structural core. These compounds are synthesized through reactions between dibromopyridine and different amines, followed by C-C cross-coupling reactions facilitated by palladium catalysts. This process underscores the importance of 2-aminopyridines in creating medicinally relevant compounds and emphasizes the need for new synthetic methods to access these structures efficiently (Bolliger, Oberholzer, & Frech, 2011).

Chemical Communications

The solvent-free copper-catalysed amination of aryl halides, utilizing compounds similar to this compound, showcases the compound's utility in forming secondary or tertiary amines. This methodology benefits from high yields and demonstrates the versatility of cyclobutylpyridin-2-amine derivatives in synthesizing a wide array of amines without the need for solvents, presenting a greener alternative in organic synthesis (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

ACS Catalysis

Palladium-catalyzed carbonylative cyclization of amines, involving structures akin to this compound, facilitates the formation of γ-lactams from N-(2-pyridyl)sulfonyl-protected amines. This reaction illustrates the compound's role in the late-stage diversification of amino acids and peptides, offering a route to functionalize amine-based moieties into γ-lactam derivatives, which are prevalent in pharmaceuticals (Hernando, Villalva, Martínez, Alonso, Rodríguez, Arrayás, & Carretero, 2016).

Dalton Transactions

Explorations into the azomethine CN bonds in nickel(II) and copper(II) complexes of pyridine-containing Schiff-base macrocyclic ligands have led to the development of novel macrocyclic complexes. These findings offer insights into the synthesis and reactivity of compounds that include or resemble this compound, contributing to our understanding of metal-organic interactions and their applications in materials science (Herrera, Kalayda, Disch, Wikstrom, Korendovych, Staples, Campana, Nazarenko, Haas, & Rybak-Akimova, 2003).

Organic Letters

Research into the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines with primary amines highlights the importance of compounds like this compound in agrochemical development. This innovative approach enables the creation of picolinates, which serve as potent herbicides, underscoring the compound's potential in contributing to more effective and sustainable agricultural practices (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 6-Cyclobutylpyridin-2-amine are currently under investigation. The compound is known to be involved in clinical trials for neuropathic pain associated with Diabetic Peripheral Neuropathy (DPN) .

Mode of Action

The interaction of the compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Given the compound’s involvement in neuropathic pain management, it is likely to interact with pathways related to pain perception and signal transmission

Result of Action

Given its current use in clinical trials for neuropathic pain, it is likely that the compound has effects on neuronal cells and pain signaling pathways

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action. More research is needed to understand these influences .

Propriétés

IUPAC Name |

6-cyclobutylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGDQVVMZAPJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2876435.png)

![(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2876439.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2876441.png)

![5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B2876443.png)

![N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide](/img/structure/B2876449.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2876451.png)